![molecular formula C8H8N2O2 B2950652 N-(1-cyanoethyl)furan-3-carboxamide CAS No. 1249642-45-2](/img/structure/B2950652.png)
N-(1-cyanoethyl)furan-3-carboxamide
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Description
Synthesis Analysis
The synthesis of furan carboxamide derivatives can be achieved from acyl chlorides and heterocyclic amine derivatives . A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has also been reported .Molecular Structure Analysis
Furan carboxamides have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter . Two key functionalities can be identified in all commercially available furan carboxamides: an electron-rich furan moiety and an anilide ring .Chemical Reactions Analysis
Furan carboxamides are photochemically produced reactive intermediates responsible for the photodegradation of several micropollutants in the sunlit surface waters . The mechanism of reactions involving both singlet oxygen and triplet chromophoric dissolved organic matter can be complicated by the deeply interconnected nature of these two reactive species .Mechanism of Action
Future Directions
Furan carboxamides, despite being considered obsolete, are still of interest due to their unique chemical structure and potential biological activity . They could serve as models for the development of new compounds with higher biological activity . Furthermore, indole derivatives, which are structurally similar to furan carboxamides, have been identified as having diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-(1-cyanoethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGMUIXRGOMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)furan-3-carboxamide |
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